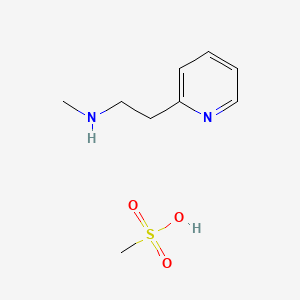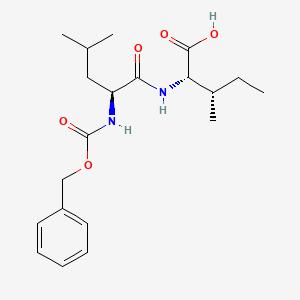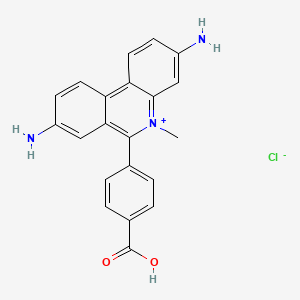
Bétahistine mésilate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Betahistine monomesilate has a wide range of scientific research applications. In chemistry, it is used to study histamine receptor interactions and their effects on cellular processes . In biology, it helps in understanding the mechanisms of vertigo and balance disorders . In medicine, it is extensively used to treat Ménière’s disease and related conditions .
Mécanisme D'action
Target of Action
Betahistine monomesilate primarily targets histamine receptors, specifically the H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, gastric acid secretion, and immune response .
Mode of Action
Betahistine monomesilate acts as a weak agonist at the H1 histamine receptors and a potent antagonist at the H3 histamine receptors . As an H1 receptor agonist, it promotes vasodilation and increases permeability in the blood vessels of the inner ear . As an H3 receptor antagonist, it inhibits the negative feedback mechanism, leading to increased release of histamine .
Biochemical Pathways
The action of betahistine monomesilate affects the biochemical pathways related to histamine. By stimulating H1 receptors and blocking H3 receptors, it influences the homeostasis of endolymphatic fluid in the ear . This action helps to alleviate the symptoms associated with Ménière’s disease .
Pharmacokinetics
Betahistine monomesilate undergoes extensive first-pass metabolism to form the major inactive metabolite, 2-pyridyl acetic acid (2PAA) . This metabolite can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine . The pharmacokinetic parameters such as Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf have been studied and found to show linear pharmacokinetics (dose proportionality) over the therapeutic dose range of 8–24 mg .
Result of Action
The molecular and cellular effects of betahistine monomesilate’s action primarily involve the modulation of histamine receptor activity. This modulation leads to increased blood flow in the inner ear, which helps to reduce the amount of fluid (endolymph) in the inner ear . Consequently, this action helps to alleviate the symptoms of vertigo, tinnitus, and hearing loss associated with Ménière’s disease .
Analyse Biochimique
Biochemical Properties
Betahistine Monomesilate interacts with histamine receptors, specifically showing a relatively strong affinity for histamine H3 receptors, and a weaker affinity for histamine H1 receptors . These interactions play a crucial role in its function as an antivertigo drug.
Molecular Mechanism
At the molecular level, Betahistine Monomesilate exerts its effects primarily through its interactions with histamine receptors. It is believed to act as a partial agonist at H1 receptors and as an antagonist at H3 receptors . These interactions can influence various cellular and molecular processes, including changes in gene expression.
Metabolic Pathways
Betahistine Monomesilate is involved in histamine metabolic pathways. It is primarily metabolized into 2-pyridylacetic acid, a process believed to be mediated by monoamine oxidase enzymes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Betahistine monomesilate can be synthesized through various chemical routes. One common method involves the reaction of 2-(2-pyridyl)ethylamine with methylamine under controlled conditions to form the desired compound . The reaction typically requires a catalyst and is carried out in a solvent such as acetonitrile .
Industrial Production Methods: Industrial production of betahistine monomesilate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Betahistine monomesilate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding its behavior and stability under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of betahistine monomesilate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperature and pressure to ensure desired outcomes .
Major Products Formed: The major products formed from the reactions of betahistine monomesilate depend on the type of reaction. For example, oxidation may yield pyridylacetic acid, while reduction can produce various amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to betahistine monomesilate include histamine, phenethylamine, and amphetamine . These compounds share structural similarities and act on similar molecular targets.
Uniqueness: Betahistine monomesilate is unique due to its specific action on histamine receptors, particularly its dual role as an H1 receptor agonist and H3 receptor antagonist . This unique mechanism makes it particularly effective in treating vertigo and balance disorders associated with Ménière’s disease .
Propriétés
IUPAC Name |
methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWLKZQYMWTFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045588 | |
| Record name | Betahistine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54856-23-4, 380416-14-8 | |
| Record name | Betahistine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54856-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betahistine monomesilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380416148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betahistine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAHISTINE MONOMESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S8P6LJ5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)



![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
